2-Methyl-3-(2-methylphenyl)-1-propene
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Methyl-3-(2-methylphenyl)-1-propene often involves Claisen-Schmidt condensation reactions or palladium-catalyzed oxidative carbonylation. These methods allow for the formation of complex structures with high selectivity and yield. For example, the synthesis of related compounds employs the Claisen-Schmidt condensation reaction to combine acetophenone derivatives with aldehydes in the presence of a base, leading to the formation of chalcone-like structures (Manjunath et al., 2011). Additionally, palladium-catalyzed oxidative carbonylation has been used to synthesize dihydrobenzo[1,4]dioxine and benzo[c]pyran derivatives from alkynyl precursors, showcasing the versatility of palladium catalysis in forming carbon-oxygen and carbon-carbon bonds (Gabriele et al., 2006).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy are pivotal in determining the molecular structure of compounds like 2-Methyl-3-(2-methylphenyl)-1-propene. These techniques provide insights into the arrangement of atoms within the molecule, bond lengths, angles, and the overall geometry, which are crucial for understanding the chemical behavior and reactivity of the compound. For instance, the structure and properties of related compounds have been elucidated using X-ray diffraction studies, revealing their crystalline forms and molecular conformations (Serantoni et al., 1971).
Scientific Research Applications
Structural and Computational Studies
Research involving cathinones, which are structurally related to 2-Methyl-3-(2-methylphenyl)-1-propene, has provided insights into their molecular structures through X-ray diffraction and computational methods. These studies highlight the importance of understanding molecular geometries for applications in material science and chemistry (Nycz et al., 2011).
Polymerization Catalysts
Studies on copolymerization involving similar molecular structures have been conducted to explore the effects of catalytic systems on polymer properties. For instance, the behavior of catalysts in the copolymerization of propene and norbornene was investigated, revealing the influence of methyl substitution on catalytic activity and polymer characteristics (Boggioni et al., 2010).
Synthesis and Oxidation Studies
Research into the oxidative catalysis of isosafrol, a compound related to 2-Methyl-3-(2-methylphenyl)-1-propene, by vanadium complexes has been conducted. This work sheds light on the potential of these complexes in synthesizing valuable chemical intermediates through double bond cleavage and epoxidation processes (Alvarez et al., 2007).
Self-Assembly and Material Science
Studies on coil-rod-coil molecules related to 2-Methyl-3-(2-methylphenyl)-1-propene have demonstrated their self-assembling behavior, which is significantly influenced by the length of the coil chains. This research is crucial for the development of advanced materials with tailored properties (Zhong et al., 2013).
Safety And Hazards
Methaqualone, which is “2-Methyl-3-(2-methylphenyl)-1-propene”, has been associated with several alarming cases of poisoning . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data .
properties
IUPAC Name |
1-methyl-2-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFFFYNJWMYRJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622319 |
Source
|
Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-methylphenyl)-1-propene | |
CAS RN |
188404-16-2 |
Source
|
Record name | 1-Methyl-2-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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